

An In-depth Technical Guide to 5-Butyl-2-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Butyl-2-methylpyridine**

Cat. No.: **B1582454**

[Get Quote](#)

Introduction

5-Butyl-2-methylpyridine, also known as 5-butyl-2-picoline, is a substituted pyridine derivative that serves as a critical and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a heterocyclic aromatic core functionalized with both a mid-length alkyl chain and a reactive methyl group, makes it a valuable intermediate in diverse fields, particularly in the development of pharmaceuticals and agrochemicals.^[1] The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds, and the specific substitution pattern of this molecule offers multiple sites for further chemical modification, allowing for the systematic exploration of chemical space in drug discovery and fine chemical manufacturing.

This guide provides a comprehensive overview of the core physicochemical properties of **5-Butyl-2-methylpyridine**, offering in-depth technical details for researchers, scientists, and drug development professionals. We will delve into its structural and analytical characteristics, reactivity profile, plausible synthetic routes, and essential handling protocols, providing a holistic understanding grounded in established scientific principles.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. **5-Butyl-2-methylpyridine** is defined by its specific arrangement of atoms and can be identified through several internationally recognized systems.

The structure consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. A methyl group (-CH₃) is attached at the 2-position (alpha to the nitrogen), and a butyl group (-C₄H₉) is attached at the 5-position (meta to the nitrogen). This substitution pattern dictates the molecule's electronic properties, steric hindrance, and potential for chemical functionalization. The lone pair of electrons on the nitrogen atom imparts basicity, while the alkyl groups contribute to its hydrophobic character.[\[2\]](#)

Table 1: Chemical Identifiers for **5-Butyl-2-methylpyridine**

Identifier	Value	Reference(s)
IUPAC Name	5-butyl-2-methylpyridine	[3]
CAS Number	702-16-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₅ N	[2] [3] [4] [5] [6]
Molecular Weight	149.23 g/mol	[2] [3] [4] [6]
Canonical SMILES	CCCCC1=CN=C(C=C1)C	[3] [4] [6]
InChI Key	GSYSNSTWMPZEQK- UHFFFAOYSA-N	[3] [4] [6]
Synonyms	2-Methyl-5-butylpyridine, 5- Butyl-2-picoline	[1] [2] [3]

Physicochemical Properties

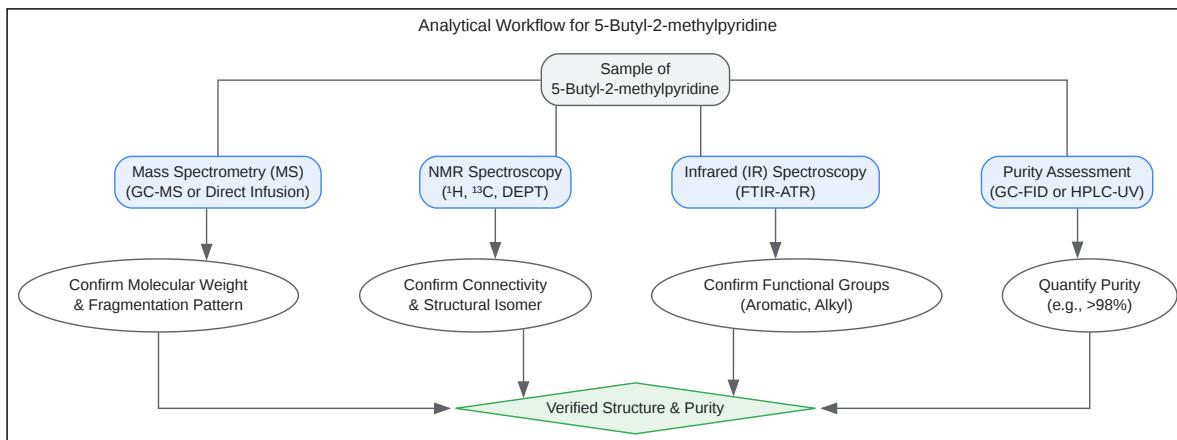
The physical properties of **5-Butyl-2-methylpyridine** are a direct consequence of its molecular structure. The presence of the butyl group significantly increases its lipophilicity and boiling point compared to simpler picolines. It is described as a colorless to pale yellow liquid with a characteristic pyridine-like odor.

It is crucial for researchers to recognize that physical constants can vary slightly between suppliers due to minor impurities. The data presented below is compiled from available literature; however, verification against a batch-specific Certificate of Analysis (CoA) or Safety Data Sheet (SDS) is strongly recommended.

Table 2: Key Physicochemical Properties of **5-Butyl-2-methylpyridine**

Property	Value	Notes and Causality	Reference(s)
Appearance	Colorless to pale yellow liquid	The pyridine ring is a chromophore, but without extensive conjugation, the liquid is typically only slightly colored.	
Boiling Point	217.8 °C	The relatively high molecular weight and the polar pyridine ring contribute to a significantly higher boiling point than smaller alkylpyridines.	[2]
Melting Point	Data not readily available	Expected to be low, well below 0 °C, due to the molecule's asymmetry and lack of efficient crystal packing. Experimental determination is advised.	
Density	Data not readily available	Expected to be slightly less than water (~0.9-0.95 g/cm ³), typical for alkylpyridines. Experimental determination is advised.	
Flash Point	85.6 °C (closed cup)	This indicates that the compound is combustible but not highly flammable at	[2]

standard room
temperature.


The butyl group
imparts significant
hydrophobic
character, leading to
poor solubility in
water. It is expected to
be freely soluble in
common organic
solvents like ethanol,
acetone, chloroform,
and ethyl acetate. The
nitrogen atom can act
as a hydrogen bond
acceptor.

Solubility [2]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of **5-Butyl-2-methylpyridine** requires a multi-technique analytical approach. Below are the expected results from key spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: Workflow for structural verification and purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electron ionization (EI), **5-Butyl-2-methylpyridine** exhibits a characteristic fragmentation pattern.

- Molecular Ion (M^+): The molecular ion peak is readily observed at m/z 149, corresponding to the molecular weight of the compound ($C_{10}H_{15}N$).^[3]
- Base Peak: The most abundant peak (base peak) appears at m/z 106.^[3] This corresponds to the loss of a propyl radical ($\bullet C_3H_7$, mass 43) via benzylic cleavage, a highly favorable fragmentation pathway. The resulting ion is a stable, resonance-stabilized structure.

- Other Fragments: A notable fragment at m/z 107 is also observed, likely arising from a rearrangement process.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure and confirming isomeric purity. While experimental spectra for **5-butyl-2-methylpyridine** are not widely published, a highly accurate prediction can be made based on established chemical shift principles and data from analogous compounds like 5-ethyl-2-methylpyridine.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts for **5-Butyl-2-methylpyridine** (in CDCl_3)

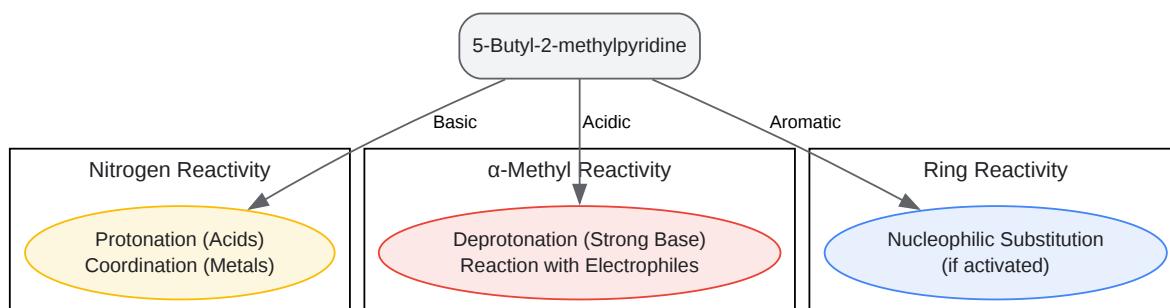
Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Py- CH_3 (C2- CH_3)	~2.50 (s, 3H)	~23.5
Py-H (C6-H)	~8.35 (s or d, $J \approx 2$ Hz, 1H)	~149.0
Py-H (C4-H)	~7.40 (dd, $J \approx 8, 2$ Hz, 1H)	~136.5
Py-H (C3-H)	~7.05 (d, $J \approx 8$ Hz, 1H)	~123.0
Py-C (C2)	-	~156.0
Py-C (C5)	-	~135.5
Butyl- CH_2 (α)	~2.60 (t, $J \approx 7.5$ Hz, 2H)	~35.0
Butyl- CH_2 (β)	~1.60 (sextet, $J \approx 7.5$ Hz, 2H)	~33.0
Butyl- CH_2 (γ)	~1.35 (sextet, $J \approx 7.5$ Hz, 2H)	~22.5
Butyl- CH_3 (δ)	~0.92 (t, $J \approx 7.5$ Hz, 3H)	~14.0

Protocol: Acquiring NMR Spectra

- Sample Preparation: Accurately weigh ~10-20 mg of **5-butyl-2-methylpyridine** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
 - ^1H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
 - ^{13}C NMR: Acquire at least 1024 scans using a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.
 - DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH_3 (positive phase) and CH_2 (negative phase) signals, which is invaluable for assigning the butyl chain carbons.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in the molecule.

- $\sim 3050\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching from the pyridine ring.
- $2955\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching from the methyl and butyl groups. These will be strong, sharp peaks.
- $\sim 1600, 1570, 1470\text{ cm}^{-1}$: $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations characteristic of the pyridine ring. These are key diagnostic peaks for the aromatic core.
- $\sim 1465, 1380\text{ cm}^{-1}$: C-H bending vibrations of the alkyl groups.

Chemical Reactivity and Synthesis Reactivity Profile

The reactivity of **5-Butyl-2-methylpyridine** is governed by three main features: the basic nitrogen atom, the activated α -methyl group, and the aromatic ring.

- Basicity: The nitrogen lone pair makes the molecule a Brønsted-Lowry base (pK_a of the conjugate acid is ~ 6), readily forming pyridinium salts upon reaction with acids. It can also act as a ligand for metal centers.
- α -Methyl Group Reactivity: The methyl group at the C2 position is acidic and can be deprotonated by strong bases like butyllithium ($BuLi$) or lithium diisopropylamide (LDA) to form a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., aldehydes, alkyl halides), providing a powerful method for chain extension.
- Aromatic Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. When substitution does occur, it is directed to the 3- and 5-positions. The ring can undergo nucleophilic aromatic substitution, particularly if a leaving group is present.
- Other Reactions: The compound is reported to undergo dehydrogenation to form 2,5-dimethylpyridine and can react with magnesium to form an organometallic intermediate.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Key reactivity sites of **5-Butyl-2-methylpyridine**.

Plausible Synthetic Route

Industrially, substituted pyridines are often synthesized via the Chichibabin pyridine synthesis. The synthesis for the closely related 5-ethyl-2-methylpyridine involves the condensation of acetaldehyde and ammonia.[\[7\]](#) By analogy, a plausible and efficient route to **5-butyl-2-**

methylpyridine would involve the reaction of valeraldehyde (pentanal), acetaldehyde, and ammonia in the presence of a catalyst (e.g., an ammonium salt) at high temperature and pressure. This condensation and cyclization reaction assembles the substituted pyridine ring from simple, readily available precursors.

Applications in Research and Development

5-Butyl-2-methylpyridine is primarily valued as a chemical intermediate. Its utility stems from the strategic placement of its functional groups, which allows it to be incorporated into larger, more complex molecules.

- Pharmaceutical Development: It serves as a precursor for active pharmaceutical ingredients (APIs). The pyridine core is a well-known "privileged scaffold" in medicinal chemistry, and the butyl group can be used to tune lipophilicity, which is critical for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[\[1\]](#)
- Agrochemicals: It is a building block for modern herbicides and pesticides. The specific substitution can lead to compounds with high efficacy and target specificity.[\[1\]](#)
- Fine and Specialty Chemicals: Its properties also make it suitable for use in the formulation of specialty chemicals and as a reagent in organic synthesis.[\[1\]](#)

Safety, Handling, and Storage

As a substituted pyridine, **5-Butyl-2-methylpyridine** must be handled with appropriate care. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. General safety protocols are outlined below.

Protocol: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
- Dispensing: Dispense the liquid carefully, avoiding splashes. Ensure containers are grounded when transferring large quantities to prevent static discharge.

- In case of Exposure:
 - Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.^[1] Keep it away from heat, sparks, open flames, and strong oxidizing agents. Recommended storage is often between 0-8 °C.^[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

5-Butyl-2-methylpyridine is a chemical intermediate of significant value, bridging the gap between simple starting materials and complex, high-value target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective and safe utilization in a research and development setting. This guide has synthesized the available data to provide a comprehensive technical resource, emphasizing the causal links between molecular structure and chemical behavior, to empower scientists in their synthetic endeavors.

References

- Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia.
- National Center for Biotechnology Information. (n.d.). **5-Butyl-2-methylpyridine**. PubChem Compound Database.
- U.S. Food and Drug Administration. (n.d.). **5-BUTYL-2-METHYLPYRIDINE**. Global Substance Registration System.

- Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.
- ResearchGate. (n.d.). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. ResearchGate.
- ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate.
- FAU CRIS. (2021). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. FAU CRIS.
- National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α -Methylation. PubMed Central.
- Royal Society of Chemistry. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 | Biosynth [biosynth.com]
- 3. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. bocsci.com [bocsci.com]
- 7. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Butyl-2-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582454#physicochemical-properties-of-5-butyl-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com